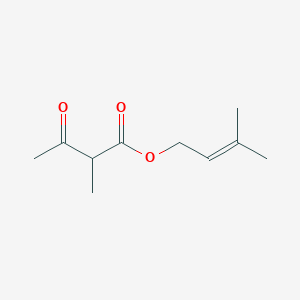![molecular formula C10H14N2OS B14317842 1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine CAS No. 113470-41-0](/img/structure/B14317842.png)
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine is an organic compound that features a unique combination of functional groups, including a sulfinyl group, an ethenyl group, and a phenylhydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine typically involves the reaction of phenylhydrazine with an appropriate sulfinyl-containing precursor. One common method involves the use of ethanesulfinyl chloride, which reacts with phenylhydrazine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenylhydrazine moiety can participate in nucleophilic substitution reactions, where the hydrazine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles, often under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine compounds.
Applications De Recherche Scientifique
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfinyl group can act as an electrophile, while the hydrazine moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: Lacks the sulfinyl and ethenyl groups, making it less versatile in terms of chemical reactivity.
Ethanesulfinyl derivatives: Compounds with similar sulfinyl groups but different substituents, which may have different reactivity and applications.
Ethenyl derivatives: Compounds with similar ethenyl groups but different functional groups, affecting their chemical behavior.
Uniqueness
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
113470-41-0 |
|---|---|
Formule moléculaire |
C10H14N2OS |
Poids moléculaire |
210.30 g/mol |
Nom IUPAC |
1-(2-ethylsulfinylethenyl)-1-phenylhydrazine |
InChI |
InChI=1S/C10H14N2OS/c1-2-14(13)9-8-12(11)10-6-4-3-5-7-10/h3-9H,2,11H2,1H3 |
Clé InChI |
SGDOWASSYMNHNE-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)C=CN(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
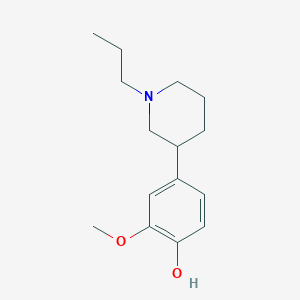
![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
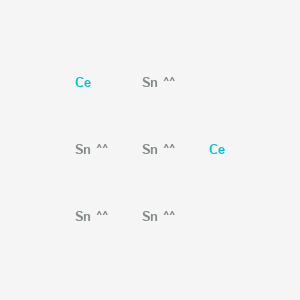
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
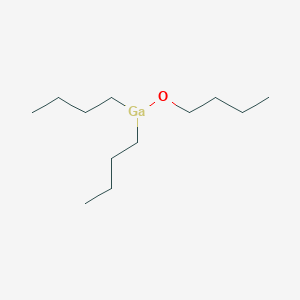
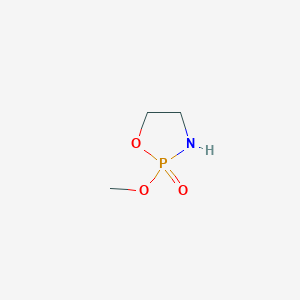
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
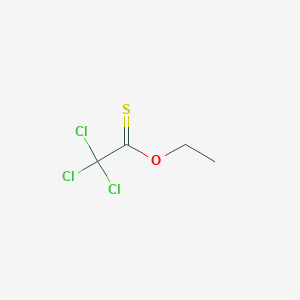
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)
